(Z)-2-Hexenoic acid
Overview
Description
(Z)-2-Hexenoic acid is a colorless liquid with a strong odor that is commonly found in various food products, including cheese, butter, and milk. It is also known as (Z)-2-hexenoate or (Z)-2-hexenoic acid methyl ester. This acid has been the subject of extensive scientific research, particularly in the fields of chemistry and biochemistry.
Scientific Research Applications
Controlled Release of Insect Pheromone : Hexenoic acid has been used in a controlled-release formulation for insect pheromones using zinc-layered hydroxide as a carrier. This formulation shows sustained release properties and is non-toxic to plants, indicating potential for environmentally safe pesticide applications (Ahmad et al., 2015).
Identification of Natural Substances : The compound has been studied for distinguishing synthetic materials from those biogenerated from linolenic acid, showcasing its utility in identifying the origin of certain organic substances (Fronza et al., 1996).
Supramolecular Chemistry : Substituted hexenoic acids have been used to form novel types of supramolecular structural arrays in solid-state through intermolecular hydrogen bonding. This has implications in the field of materials science and nanotechnology (Strauch et al., 2000).
Neuroscience Research : Derivatives of hexenoic acid, such as (Z)-4-amino-6-fluoro-5-hexenoic acid, have been used in neuroscience to study the inactivation of γ-aminobutyric acid aminotransferase, an enzyme involved in neurotransmitter regulation (Leon & Silverman, 1996).
Microbiological Degradation of Steroids : Research has been conducted on the microbial degradation of steroid ring A using hexenoic acid derivatives. This is relevant for understanding steroid metabolism and potentially for bioremediation applications (Coulter & Talalay, 1968).
Organic Synthesis : Hexenoic acid derivatives have been synthesized for various applications, including the study of their interaction with indoles and pyrroles, which is significant in medicinal chemistry and the development of pharmaceuticals (Obydennov et al., 2016).
Pheromone Synthesis : The compound has been used in the synthesis of pheromone components for certain insect species, indicating its application in pest control and entomology (Kim & Park, 2013).
properties
IUPAC Name |
(Z)-hex-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/b5-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIONDZDPPYHYKY-PLNGDYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Hexenoic acid | |
CAS RN |
1577-28-2 | |
Record name | 2-Hexenoic acid, (2Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001577282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-HEXENOIC ACID, (2Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q89Q680RA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (Z)-2-Hexenoic acid in the structure of acantholactam?
A1: Acantholactam, a novel manzamine alkaloid, features a unique structural element: a γ-lactam ring N-substituted with a (Z)-2-hexenoic acid moiety. [] This structural feature differentiates acantholactam from other known manzamine alkaloids and provides insights into potential biosynthetic pathways. The researchers propose that acantholactam is derived from manzamine A through oxidative cleavage of the eight-membered ring. [] The presence of (Z)-2-hexenoic acid in acantholactam suggests a possible pathway involving enzymatic modifications of manzamine A.
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